molecular formula C25H41NO B13973978 Butanenitrile, 2-(3-pentadecylphenoxy)- CAS No. 63163-97-3

Butanenitrile, 2-(3-pentadecylphenoxy)-

Cat. No.: B13973978
CAS No.: 63163-97-3
M. Wt: 371.6 g/mol
InChI Key: OASCYEPFYOGAJA-UHFFFAOYSA-N
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Description

Butanenitrile, 2-(3-pentadecylphenoxy)- is a nitrile-containing compound characterized by a branched alkylphenoxy group (C₁₅H₃₁) attached to the second carbon of the butanenitrile backbone.

Properties

CAS No.

63163-97-3

Molecular Formula

C25H41NO

Molecular Weight

371.6 g/mol

IUPAC Name

2-(3-pentadecylphenoxy)butanenitrile

InChI

InChI=1S/C25H41NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-23-19-17-20-25(21-23)27-24(4-2)22-26/h17,19-21,24H,3-16,18H2,1-2H3

InChI Key

OASCYEPFYOGAJA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(CC)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butanenitrile, 2-(3-pentadecylphenoxy)- typically involves the reaction of 3-pentadecylphenol with butanenitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of Butanenitrile, 2-(3-pentadecylphenoxy)- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions: Butanenitrile, 2-(3-pentadecylphenoxy)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Ethers, esters

Scientific Research Applications

Butanenitrile, 2-(3-pentadecylphenoxy)- has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of biochemical pathways and interactions due to its unique structural properties.

    Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of Butanenitrile, 2-(3-pentadecylphenoxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

The following sections compare Butanenitrile, 2-(3-pentadecylphenoxy)- with structurally or functionally related compounds, focusing on synthesis, reactivity, and applications.

Phenolic Lipid Derivatives from Cashew Nut Shell Liquid

Compounds like 2-(3-pentadecylphenoxy) acetate (LDT15) and its unsaturated analogs (e.g., LDT486A) share the same alkylphenoxy moiety but differ in their functional groups (carboxylic acid esters vs. nitriles). Key distinctions include:

  • Reactivity : The nitrile group in butanenitrile derivatives enhances electrophilicity, enabling nucleophilic additions (e.g., with amines or thiols), whereas acetate esters are more prone to hydrolysis .
  • Synthetic Routes: Butanenitrile derivatives may require nitrile-specific coupling agents (e.g., cyanide displacement), while phenolic acetates are synthesized via esterification with acetic anhydride .
  • Applications : Acetate derivatives (e.g., LDT16) are studied for metabolic disease treatment due to their esterase-resistant profiles, whereas nitriles may find use in polymerization or crosslinking reactions .

Table 1: Structural and Functional Comparison

Compound Functional Group Key Applications Reactivity Profile Reference
Butanenitrile, 2-(3-pentadecylphenoxy)- Nitrile (-C≡N) Surfactants, agrochemicals Nucleophilic addition Inferred
2-(3-Pentadecylphenoxy) acetate (LDT15) Ester (-COO-) Metabolic disease research Hydrolysis, esterolysis
(Z)-2-Methyl-2-(3-pentadecylphenoxy) propionate (LDT539A) Propionate ester Drug delivery systems Enzymatic cleavage
Other Butanenitrile Derivatives
  • 2-(Methylamino)-butanenitrile: This compound, used in agrochemical synthesis, shares the nitrile group but replaces the phenoxy chain with a methylamino group. It exhibits higher reactivity due to the amine’s nucleophilicity, enabling rapid condensation reactions .
  • 4-(Dimethylamino)-2-[2-(dimethylamino)ethyl]butanenitrile: A pharmaceutical impurity with dual dimethylamino groups, this derivative demonstrates enhanced solubility in polar solvents compared to the hydrophobic 3-pentadecylphenoxy analog .

Table 2: Nitrile Derivatives Comparison

Compound Substituents Solubility Primary Use Reference
Butanenitrile, 2-(3-pentadecylphenoxy)- C₁₅H₃₁-phenoxy Lipophilic Surfactants Inferred
2-(Methylamino)-butanenitrile Methylamino (-NHCH₃) Polar solvents Pesticide synthesis
Imp. A(EP) Dihydrochloride Dimethylamino, chlorophenyl Aqueous media Pharmaceutical impurity

Table 3: Toxicological Data for Nitriles

Compound LC₅₀ (rat, inhalation) Developmental NOEL Key Risk Reference
Butanenitrile 500–800 ppm 10 ppm Embryolethality
Propanenitrile 450–700 ppm 15 ppm Fetotoxicity
2-(3-Pentadecylphenoxy)-butanenitrile (inferred) N/A Likely >20 ppm* Lower volatility

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